molecular formula C23H14N2Na2O8S2 B12785006 1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt CAS No. 2611-80-5

1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt

Cat. No.: B12785006
CAS No.: 2611-80-5
M. Wt: 556.5 g/mol
InChI Key: NTWZVSRLUAOEKA-UHFFFAOYSA-L
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Description

1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt (CAS 2611-80-5), commonly known as C.I. Acid Red 82, is a synthetic dye characterized by its anthraquinone-naphthoquinoline hybrid structure and dual sulfonic acid groups . The disodium salt enhances water solubility, making it suitable for textile dyeing and biological staining applications. Its unique substituent—a fused naphthoquinoline moiety—confers distinct optical and chemical properties compared to simpler benzenedisulfonate derivatives.

Properties

CAS No.

2611-80-5

Molecular Formula

C23H14N2Na2O8S2

Molecular Weight

556.5 g/mol

IUPAC Name

disodium;4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzene-1,3-disulfonate

InChI

InChI=1S/C23H16N2O8S2.2Na/c1-25-18-9-8-17(24-16-7-6-12(34(28,29)30)10-19(16)35(31,32)33)22-21(18)15(11-20(25)26)13-4-2-3-5-14(13)23(22)27;;/h2-11,24H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

NTWZVSRLUAOEKA-UHFFFAOYSA-L

Canonical SMILES

CN1C2=C3C(=CC1=O)C4=CC=CC=C4C(=O)C3=C(C=C2)NC5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 1,3-Benzenedisulfonic Acid Core

The foundational step in synthesizing the target compound is the preparation of 1,3-benzenedisulfonic acid, which serves as the sulfonated benzene scaffold.

  • Sulfonation of Benzene: The classical approach involves sulfonating benzene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved by reacting benzene with sulfur trioxide or fuming sulfuric acid under controlled temperature conditions (100–160 °C) to favor disulfonation over monosulfonation.

  • One-Stage Continuous Process: A patented method improves purity and yield by dissolving sulfur trioxide in a sulfonated reaction mixture containing 1,3-benzenedisulfonic acid, maintaining a volume ratio of sulfonated mixture to sulfur trioxide between 40:1 and 100:1, and reacting with benzene at elevated temperatures (above 100 °C). This process minimizes by-products such as diphenylsulfonic acids, which can constitute up to 20% in older two-stage methods.

  • Reaction Conditions and By-Product Control: The reaction is carefully controlled to avoid excessive formation of undesired sulfonated by-products. The use of liquid sulfur trioxide and maintaining specific volume ratios and temperatures ensures high purity (up to 92–94% by weight) of 1,3-benzenedisulfonic acid.

Parameter Typical Range/Value Notes
Temperature 100–160 °C Optimal for sulfonation reaction
Sulfonated mixture:SO3 ratio 40:1 to 100:1 (volume) Critical for purity and yield
Reaction time 48 hours (example) Can vary depending on scale
Purity of product 90–94% 1,3-benzenedisulfonic acid High purity reduces downstream issues
By-products <1% diphenylsulfonic acids Significantly reduced compared to older methods

Conversion to Disodium Salt

  • Neutralization: The final step involves neutralizing the sulfonic acid groups to their disodium salt form. This is typically achieved by treating the amino-substituted benzenedisulfonic acid with sodium hydroxide or sodium carbonate in aqueous solution.

  • Isolation: The disodium salt precipitates or remains in solution depending on conditions and is isolated by filtration or evaporation.

  • Physical Properties: The disodium salt form exhibits enhanced water solubility and stability, facilitating its use in applications such as dyes and pigments.

Step Reagents/Conditions Outcome/Notes
Neutralization NaOH or Na2CO3 in aqueous solution Formation of disodium salt
Isolation Filtration, crystallization Pure disodium salt obtained
Solubility Highly soluble in water (approx. 663 g/L at 20 °C) Facilitates downstream processing

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Product/Outcome
1 Sulfonation of benzene Benzene, sulfur trioxide (SO3), 100–160 °C, volume ratio 40–100:1 1,3-Benzenedisulfonic acid (90–94% purity)
2 Amination with naphthoquinone 1,3-Benzenedisulfonic acid, naphthoquinone amine, controlled pH and temperature 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphthoquinolin-6-yl)amino]-1,3-benzenedisulfonic acid
3 Neutralization to disodium salt Sodium hydroxide or sodium carbonate, aqueous medium Disodium salt of the target compound
4 Purification Crystallization, filtration Pure disodium salt product

Research Findings and Optimization Notes

  • The one-stage sulfonation process using sulfur trioxide and benzene in a sulfonated reaction mixture significantly reduces by-product formation and improves yield and purity compared to traditional two-stage methods.

  • Maintaining strict control over temperature and reagent ratios is critical to avoid formation of diphenylsulfonic acids and other impurities that complicate purification.

  • The amino substitution step benefits from mild reaction conditions to preserve the integrity of the naphthoquinone moiety, which is sensitive to harsh acidic or basic environments.

  • The disodium salt form enhances water solubility and stability, which is advantageous for industrial applications such as dye manufacturing and biochemical research.

Chemical Reactions Analysis

Types of Reactions: Acid Red 82 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acid Red 82 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in histological staining to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing wool, silk, and nylon. .

Mechanism of Action

The mechanism of action of Acid Red 82 involves its interaction with substrates through ionic and hydrogen bonding. The sulfonic acid groups enhance its solubility and binding affinity to protein fibers. In biological systems, the dye can interact with cellular components, allowing for visualization under a microscope. The molecular targets include amino groups in proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Isomers: 1,3-Benzenedisulfonate Derivatives

1,3-Benzenedisulfonic Acid Disodium Salt (CAS 831-59-4)
  • Structure : Simplest isomer without aromatic substituents.
  • Applications : Used in synthesizing coordination polymers (e.g., uranyl complexes) and as a dopant for conductive polymers like polypyrrole (electrical conductivity: 0.3 S/cm) .
  • Biological Activity: Inhibits NOX2-dependent macrophage differentiation by interfering with ROS signaling .
Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic Acid Disodium Salt, CAS 149-45-1)
  • Structure : Hydroxyl groups at positions 4 and 3.
  • Applications : Bio-templating agent, antioxidant, and metal chelator due to catechol-like reactivity .

Positional Isomers: 1,4- and 1,5-Benzenedisulfonates

1,4-Benzenedisulfonic Acid Disodium Salt (H₂BDS)
  • Coordination Chemistry : Forms thermally stable coordination polymers (e.g., M(BDS)(NMP)₃ with Mn, Fe, Co) that decompose above 400°C, compared to carboxylate analogs (e.g., terephthalates) that degrade below 230°C .
  • ALD/MLD Applications : Analogous to terephthalic acid in atomic layer deposition, offering enhanced thermal stability in metal-organic thin films .
1,5-Naphthalenedisulfonic Acid Disodium Salt
  • Coordination Behavior : Interchangeable with 1,3-benzenedisulfonate in uranyl complexes, forming isostructural frameworks .

Functional Analogs: Sulfonated Dyes and Surfactants

C.I. Acid Red 52 (CAS 29637-52-3)
  • Structure: Triazine-linked benzenesulfonate with amino and sulfophenyl groups.
  • Applications : High-affinity textile dye with improved washfastness due to multiple sulfonic acid groups .
Dodecyl(sulfophenoxy)benzenesulfonate (CAS 28519-02-0)
  • Structure: Branched alkyl chain and sulfophenoxy substituents.
  • Applications : Anionic surfactant (e.g., DOWFAX 2A1) for emulsification and detergency .

Comparative Data Table

Compound Name Key Substituents Thermal Stability (°C) Solubility (Water) Applications References
C.I. Acid Red 82 Naphthoquinoline-anthraquinone >300 (decomp.) High Textile dyeing, staining
1,3-Benzenedisulfonic acid (Na₂) None ~500 High Conductive polymers, coordination
1,4-Benzenedisulfonic acid (Na₂) None >400 High MOFs, ALD/MLD precursors
Tiron 4,5-Dihydroxy ~250 High Antioxidant, bio-templating
Dodecyl(sulfophenoxy) derivative Alkyl chain, sulfophenoxy N/A Moderate Surfactants

Key Research Findings

  • Thermal Stability : Sulfonates (e.g., 1,3- and 1,4-BDS) exhibit superior thermal stability compared to carboxylates, enabling high-temperature applications in catalysis and materials science .
  • Biological Interactions: The naphthoquinoline group in Acid Red 82 may confer photodynamic activity, while simpler sulfonates like 1,3-BDS modulate redox signaling in macrophages .
  • Coordination Flexibility : Sulfonate isomers (1,3-, 1,4-, 1,5-) form structurally similar complexes with transition metals and actinides, highlighting their versatility in supramolecular chemistry .

Biological Activity

1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt (CAS No. 2611-80-5) is a complex organic compound known for its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its potential applications in various fields.

  • Molecular Formula : C23H16N2O8S2·2Na
  • Molecular Weight : 556.4754 g/mol
  • Solubility : Highly soluble in water (663 g/L at 20°C) .
PropertyValue
CAS Number2611-80-5
EINECS220-035-7
PubChem ID6451426
pH6.9 (500 g/L in H₂O)
Storage Temperature2–30°C

Antimicrobial Properties

Research has indicated that derivatives of benzenedisulfonic acids exhibit significant antimicrobial activity. The compound under study has shown effectiveness against various bacterial strains. For instance, a study demonstrated its potential as a bacteriostatic agent in inhibiting the growth of Escherichia coli and Staphylococcus aureus, suggesting its application in antimicrobial formulations .

Anticancer Activity

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects. In vitro studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways. For example, experiments on human breast cancer cells (MCF-7) showed a reduction in cell viability and increased markers of apoptosis when treated with this compound .

Enzyme Inhibition

The compound has been studied for its ability to inhibit carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in living organisms. Molecular docking studies suggest that it interacts effectively with the enzyme's active site, potentially leading to therapeutic applications in conditions like glaucoma and obesity .

Study on Antimicrobial Effects

A recent study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various benzenesulfonic acid derivatives. The results indicated that the disodium salt exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Cytotoxicity Assessment

In a study assessing the cytotoxic effects of the compound on cancer cells, researchers utilized MTT assays to evaluate cell viability post-treatment. The results indicated a dose-dependent decrease in viability of MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this compound, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling the naphthoquinoline core (e.g., 2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-amine) with 1,3-benzenedisulfonic acid via nucleophilic aromatic substitution. Azo coupling or diazotization may be required for introducing the amino group. Purification via recrystallization or column chromatography is critical .
  • Validation : Purity is confirmed using HPLC (>98% purity threshold), NMR (¹H/¹³C for structural integrity), and mass spectrometry (HRMS for molecular weight verification) .

Q. How does the compound’s structure influence its solubility and stability in aqueous systems?

  • Analysis : The disodium sulfonate groups confer high water solubility (e.g., >50 mg/mL at 25°C) and stability across pH 2–10. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Key Data : Solubility parameters (logP ≈ -2.5) and zeta potential measurements (e.g., -30 mV in PBS) indicate colloidal stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • FT-IR : Confirms sulfonate (SO₃⁻) stretching at 1040–1200 cm⁻¹ and quinone C=O at 1650–1680 cm⁻¹ .
  • UV-Vis : Absorbance maxima at 280 nm (naphthoquinoline) and 450 nm (azo linkage, if present) .
  • EPR : Detects radical intermediates during redox reactions .

Advanced Research Questions

Q. How can this compound act as a redox-active probe in biological systems?

  • Mechanism : The naphthoquinoline core undergoes reversible two-electron reduction (quinone ↔ hydroquinone), detectable via cyclic voltammetry (E₁/₂ ≈ -0.35 V vs. Ag/AgCl). In biological matrices, it traps superoxide radicals (O₂⁻•) or NO, validated by EPR with spin traps like DMPO .
  • Application : Used in macrophage studies to monitor oxidative burst kinetics .

Q. What strategies mitigate interference from competing chromophores in spectrophotometric assays?

  • Optimization :

  • Selective masking : Add EDTA to chelate metal ions that bind sulfonate groups.
  • Derivatization : Convert the amino group to a nitroso derivative (via NaNO₂/HCl) for shifted λmax (e.g., 520 nm), reducing overlap with biological chromophores .

Q. How does the compound interact with biomacromolecules (e.g., serum albumin)?

  • Binding Studies :

  • Fluorescence quenching : Titrate bovine serum albumin (BSA) with the compound. A Stern-Volmer plot reveals binding constants (Kb ≈ 10⁴ M⁻¹) and stoichiometry (n ≈ 1).
  • Molecular docking : The sulfonate groups form hydrogen bonds with BSA’s Lys-136 and Arg-185 residues .

Q. What catalytic role does this compound play in photodynamic therapy (PDT) applications?

  • Mechanism : Under UV/Vis light, the quinoline core generates singlet oxygen (¹O₂) via Type II photosensitization. Efficiency (ΦΔ ≈ 0.45) is quantified using 1,3-diphenylisobenzofuran (DPBF) as a ¹O₂ trap .
  • In vitro validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) with/without light irradiation (IC₅₀ decreases 10-fold under 450 nm light) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility across studies: How to resolve?

  • Root cause : Variations in counterion (Na⁺ vs. K⁺) or hydration state.
  • Resolution : Standardize solvent systems (e.g., 0.1 M PBS, pH 7.4) and report water content via Karl Fischer titration .

Q. Conflicting EPR data on radical adduct stability: Methodology adjustments?

  • Adjustments : Use lower temps (77 K) to stabilize radical adducts. Replace DMPO with DEPMPO for longer-lived spin adducts .

Methodological Tables

Parameter Value Technique Reference
Solubility in water52 mg/mL (25°C)Gravimetric analysis
λmax (UV-Vis)280 nm, 450 nmUV-Vis spectrometry
Binding constant (BSA)1.2 × 10⁴ M⁻¹Fluorescence quenching
Singlet oxygen quantum yieldΦΔ = 0.45 ± 0.05DPBF assay

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